molecular formula C25H35N3O6S B1666020 Amprenavir CAS No. 161814-49-9

Amprenavir

Cat. No. B1666020
M. Wt: 505.6 g/mol
InChI Key: YMARZQAQMVYCKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amprenavir, originally branded as Agenerase by GlaxoSmithKline, is a protease inhibitor used to treat HIV infection . It was approved by the Food and Drug Administration on April 15, 1999, for twice-a-day dosing .


Molecular Structure Analysis

Amprenavir has a molecular formula of C25H35N3O6S and an average mass of 505.627 Da . The structure of Amprenavir has been studied in the context of its binding to HIV-1 protease . The dipole moment of two components in the discussed complex (7.292 D) predicts that it will be soluble in polar solvents like water .


Chemical Reactions Analysis

Amprenavir is metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme system. The two major metabolites result from oxidation of the tetrahydrofuran and aniline moieties . In a study, it was found that the fullerene part (as a drug carrier) would protect the drug part (Amprenavir) from facing undesired chemical and electrochemical side reactions .


Physical And Chemical Properties Analysis

Amprenavir has a very high protein binding affinity (90%) . It is rapidly absorbed after oral administration in HIV-1-infected patients with a time to peak concentration (Tmax) typically between 1 and 2 hours after a single oral dose .

Scientific Research Applications

HIV-1 Infection Treatment

  • Application Summary : Amprenavir is a protease inhibitor used to treat HIV-1 infection . It inhibits the HIV-1 protease enzyme, which prevents cleavage of the gag-pol polyprotein, resulting in noninfectious, immature viral particles .
  • Methods of Application : Amprenavir is administered orally. The specific dosage and frequency depend on the patient’s condition and response to treatment .
  • Results or Outcomes : The inhibition of the protease enzyme prevents the formation of mature, infectious HIV-1 particles, thus helping to control the spread of the virus within the body .

Research on Drug Resistance in HIV-1

  • Application Summary : Studies have been conducted to understand the binding and drug resistance mechanism of Amprenavir when complexed with HIV-1 protease due to certain mutations .
  • Methods of Application : This involves conducting molecular dynamics simulations and free energy analyses .
  • Results or Outcomes : The results indicate that alterations in the side-chains of mutated residues cause the inner active site to increase in volume and induce more curling of the flap tips, which contribute to weaker binding of inhibitors to the HIV-1 protease .

Study of Drug Resistance Mechanisms

  • Application Summary : Amprenavir has been used in studies to understand the mechanisms of drug resistance in HIV-1 due to certain mutations .
  • Methods of Application : This involves conducting molecular dynamics simulations and free energy analyses .
  • Results or Outcomes : The results indicate that alterations in the side-chains of mutated residues cause the inner active site to increase in volume and induce more curling of the flap tips, which contribute to weaker binding of inhibitors to the HIV-1 protease .

Potential Antihypertensive Agent

  • Application Summary : Research aimed at the development of renin inhibitors as potential antihypertensive agents had led to the discovery of compounds that blocked the action of this peptide cleaving enzyme .
  • Results or Outcomes : The amino acid sequence cleaved by renin was found to be fortuitously the same as that required to produce the HIV peptide coat .

Treatment in Children and Adolescents

  • Application Summary : Amprenavir has been used in combination with NRTIs (nucleoside reverse transcriptase inhibitors) in the treatment of HIV-1 infection in children and adolescents .
  • Methods of Application : The specific dosage and frequency depend on the patient’s condition and response to treatment .
  • Results or Outcomes : Triple or quadruple therapy with Amprenavir plus NRTIs had moderate efficacy in protease inhibitor-naive patients, but only limited efficacy in protease inhibitor-experienced patients .

Development of Renin Inhibitors

  • Application Summary : Amprenavir has been used in research aimed at the development of renin inhibitors as potential antihypertensive agents .
  • Results or Outcomes : The amino acid sequence cleaved by renin was found to be fortuitously the same as that required to produce the HIV peptide coat .

Safety And Hazards

Amprenavir is suspected of causing cancer and damaging fertility or the unborn child . It is also harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

[(3S)-oxolan-3-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35N3O6S/c1-18(2)15-28(35(31,32)22-10-8-20(26)9-11-22)16-24(29)23(14-19-6-4-3-5-7-19)27-25(30)34-21-12-13-33-17-21/h3-11,18,21,23-24,29H,12-17,26H2,1-2H3,(H,27,30)/t21-,23-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMARZQAQMVYCKC-OEMFJLHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2CCOC2)O)S(=O)(=O)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CCOC2)O)S(=O)(=O)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046061
Record name Amprenavir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

505.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Amprenavir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014839
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

In water, 40 mg/l @ 25 °C, 4.91e-02 g/L
Record name AMPRENAVIR
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7157
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Amprenavir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014839
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Vapor Pressure

9.9X10-18 mm Hg @ 25 °C /Estimated/
Record name AMPRENAVIR
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7157
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Amprenavir inhibits the HIV viral proteinase enzyme which prevents cleavage of the gag-pol polyprotein, resulting in noninfectious, immature viral particles., Amprenavir acts by reversibly binding to the active site of HIV protease. This prevents polypeptide processing and subsequent viral maturation., Although the complete mechanism(s) of antiviral activity of amprenavir has not been fully elucidated, amprenavir apparently inhibits replication of human immunodeficiency virus type 1 (HIV-1) and type 2 (HIV-2) by interfering with HIV protease. The drug, therefore, exerts a virustatic effect against retroviruses by acting as an HIV protease inhibitor., Amprenavir is a selective, competitive, reversible inhibitor of HIV protease. HIV protease, an aspartic endopeptidase that functions as a homodimer, plays an essential role in the HIV replication cycle and the formation of infectious virus. During HIV replication, HIV protease cleaves viral polypeptide products of the gag and gag-pol genes (i.e., p55 and p160) to form structural proteins of the virion core (i.e., p17, p24, p9, and p7) and essential viral enzymes (i.e., reverse transcriptase, integrase, protease). By interfering with the formation of these essential proteins and enzymes, amprenavir blocks maturation of the virus and causes the formation of nonfunctional, immature, noninfectious virions. Amprenavir is active in both acutely and chronically infected cells since it targets the HIV replication cycle after translation and before assembly. Thus, the drug is active in a subset of chronically infected cells (e.g., monocytes, macrophages) that generally are not affected by nucleoside reverse transcriptase inhibitors (e.g., abacavir, didanosine, lamivudine, stavudine, zalcitabine, zidovudine). Amprenavir does not affect early stages of the HIV replication cycle; however, the drug interferes with the production of infectious HIV and limits further infectious spread of the virus., Unlike nucleoside reverse transcriptase inhibitors, the antiretroviral activity of amprenavir does not depend on intracellular conversion to an active metabolite. Amprenavir and other HIV protease inhibitors (e.g., indinavir, lopinavir, nelfinavir, ritonavir, saquinavir) act at a different stage of the HIV replication cycle than other currently available antiretroviral agents, including nucleoside reverse transcriptase inhibitors and nonnucleoside reverse transcriptase inhibitors., Amprenavir is a highly specific inhibitor of HIV protease. Amprenavir has low affinity for human aspartic endopeptidases such as pepsin, renin, gastricin, cathepsin D, and cathepsin E. Results of in vitro studies using MT-4 cells indicate that amprenavir is not cytotoxic at concentrations up to 100 um.
Record name Amprenavir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00701
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name AMPRENAVIR
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7157
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Amprenavir

CAS RN

161814-49-9
Record name Amprenavir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=161814-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amprenavir [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161814499
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amprenavir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00701
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Amprenavir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S)-Tetrahydro-3-furanyl ((1S,2R)-3-(((4-aminophenyl)sulfonyl)(2-methylpropyl)amino)-2-hydroxy-1-(phenylmethyl)propyl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMPRENAVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5S0W860XNR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name AMPRENAVIR
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7157
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Amprenavir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014839
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Amprenavir
Reactant of Route 2
Amprenavir
Reactant of Route 3
Reactant of Route 3
Amprenavir
Reactant of Route 4
Reactant of Route 4
Amprenavir
Reactant of Route 5
Amprenavir
Reactant of Route 6
Amprenavir

Citations

For This Compound
19,800
Citations
JC Adkins, D Faulds - Drugs, 1998 - Springer
… who received amprenavir plus indinavir, 2 of 5 who received amprenavir plus saquinavir, 3 of 6 who received amprenavir plus nelfinavir and 2 of 3 who received amprenavir, zidovudine …
Number of citations: 106 link.springer.com
MB Wire, MJ Shelton, S Studenberg - Clinical pharmacokinetics, 2006 - Springer
… an efficient mechanism of amprenavir absorption; however, amprenavir is also a substrate … in amprenavir absorption.[17] In a Caco-2 cell model, the ratio (B↓A/A↓B) for amprenavir …
Number of citations: 138 link.springer.com
BM Sadler, DS Stein - Annals of Pharmacotherapy, 2002 - journals.sagepub.com
… for amprenavir plateaus at amprenavir trough … amprenavir an attractive drug of choice when considering potent antiretrovirals. The higher trough exposure obtained with amprenavir …
Number of citations: 41 journals.sagepub.com
HB Fung, HL Kirschenbaum, R Hameed - Clinical therapeutics, 2000 - Elsevier
OBJECTIVE: This paper reviews the pharmacologic properties and clinical usefulness of amprenavir, a new human immunodeficiency virus type 1 (HIV-1) protease inhibitor. …
Number of citations: 75 www.sciencedirect.com
CJ Decker, LM Laitinen, GW Bridson… - Journal of …, 1998 - Elsevier
… Ketoconazole, terfenadine, and astemizole were observed to inhibit amprenavir … amprenavir to examine the interactions of HIV protease inhibitors in vitro. The order of amprenavir …
Number of citations: 134 www.sciencedirect.com
S Noble, KL Goa - Drugs, 2000 - Springer
… , amprenavir was less effective than indinavir in treatment-experienced (protease inhibitor-naive) patients. Amprenavir … Amprenavir is generally well tolerated (most events are mild or …
Number of citations: 59 link.springer.com
JQ Tran, C Petersen, M Garrett, B Hee… - Clinical Pharmacology …, 2002 - Wiley Online Library
… of amprenavir, 600 mg twice daily, with delavirdine resulted in a higher amprenavir exposure than the standard dose of amprenavir, 1200 mg twice daily. However, amprenavir induced …
Number of citations: 28 ascpt.onlinelibrary.wiley.com
C Falcoz, JM Jenkins, C Bye… - The Journal of …, 2002 - Wiley Online Library
… amprenavir prodrug GW433908 in the presence and absence of food compared with amprenavir … prodrug of the antiretroviral protease inhibitor amprenavir, with improved solubility over …
Number of citations: 77 accp1.onlinelibrary.wiley.com
RE Polk, DF Brophy, DS Israel, R Patron… - Antimicrobial agents …, 2001 - Am Soc Microbiol
… Amprenavir significantly increased the area under the curve at steady state (AUC ss ) of … of amprenavir by 82%, but amprenavir had no effect on rifampin pharmacokinetics. Amprenavir …
Number of citations: 112 journals.asm.org
C Arvieux, O Tribut - Drugs, 2005 - Springer
… — is possible when amprenavir is coadministered with ritonavir, despite … amprenavir alone. Fosamprenavir (GW 433908) is a prodrug of amprenavir primarily metabolised to amprenavir …
Number of citations: 58 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.